5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine
CAS No.: 1337745-23-9
Cat. No.: VC13535117
Molecular Formula: C9H9BrFN
Molecular Weight: 230.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1337745-23-9 |
|---|---|
| Molecular Formula | C9H9BrFN |
| Molecular Weight | 230.08 g/mol |
| IUPAC Name | 5-bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine |
| Standard InChI | InChI=1S/C9H9BrFN/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4,8H,1-2,12H2 |
| Standard InChI Key | WRFUHFZARQVPJQ-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1N)C(=CC(=C2)Br)F |
| Canonical SMILES | C1CC2=C(C1N)C(=CC(=C2)Br)F |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine (C₉H₉BrFN) features a bicyclic framework comprising a six-membered benzene ring fused to a five-membered cyclopentane ring. The amine group occupies position 1, while bromine and fluorine substituents are located at positions 5 and 7, respectively . This substitution pattern creates distinct electronic effects, with bromine acting as a strong electron-withdrawing group and fluorine contributing to enhanced metabolic stability through its electronegativity.
Table 1: Fundamental Molecular Properties
*Note: Discrepancies exist between CAS registry numbers reported by Chemsrc (2260959-53-1) and VulcanChem (1337745-23-9), suggesting potential variations in synthetic batches or database entry errors .
Spectroscopic Signatures
While experimental spectral data remain unpublished, computational predictions based on analogous indenamine derivatives suggest characteristic absorption bands in the 250–300 nm range (UV-Vis) attributable to π→π* transitions in the aromatic system. The fluorine atom likely induces deshielding effects observable via ¹⁹F NMR, with chemical shifts projected between -110 to -120 ppm relative to CFCl₃.
Synthetic Methodologies and Challenges
Strategic Halogenation Approaches
The synthesis of 5-bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine typically involves sequential halogenation and amination steps:
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Ring Formation: Diels-Alder reactions between appropriate dienes and dienophiles generate the indene scaffold.
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Electrophilic Substitution: Directed ortho-metallation techniques enable regioselective bromination and fluorination at positions 5 and 7.
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Reductive Amination: Ketone intermediates undergo conversion to amines using sodium cyanoborohydride or catalytic hydrogenation.
Industrial-scale production faces challenges in maintaining regiochemical control during halogenation, requiring advanced catalytic systems to minimize byproduct formation.
Physicochemical and Thermodynamic Properties
Stability and Solubility Profile
The compound’s solid-state stability arises from intramolecular hydrogen bonding between the amine group and halogen atoms. Limited aqueous solubility (predicted logP ≈ 2.1) suggests preferential dissolution in polar aprotic solvents like dimethyl sulfoxide or N,N-dimethylformamide.
Table 2: Predicted Physicochemical Parameters
| Parameter | Value | Methodology |
|---|---|---|
| logP (Octanol-Water) | 2.1 ± 0.3 | ChemAxon Prediction |
| Topological Polar Surface Area | 26 Ų | PubChem Calculation |
| Hydrogen Bond Donors | 1 | Structural Analysis |
| Hydrogen Bond Acceptors | 2 | Structural Analysis |
Research Applications and Biological Relevance
Pharmaceutical Intermediates
The compound serves as a precursor in developing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Bromine’s leaving group potential facilitates Suzuki-Miyaura cross-coupling reactions to introduce aryl/heteroaryl moieties critical for target engagement.
Materials Science Applications
Fluorinated indenamines exhibit unique electronic properties suitable for organic semiconductors. The electron-deficient aromatic system enables n-type charge transport behavior, with preliminary studies suggesting hole mobility values exceeding 0.1 cm²/V·s in thin-film transistors.
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